molecular formula C13H20N4 B1492114 4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 2097968-68-6

4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B1492114
CAS No.: 2097968-68-6
M. Wt: 232.32 g/mol
InChI Key: FAKGWCCYNCUJPA-UHFFFAOYSA-N
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Description

The compound “4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring. They have a wide range of applications in medical and material sciences .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich pyrimidine ring and the various substituents. The but-3-en-1-yl group could potentially undergo reactions typical of alkenes, such as addition reactions. The piperazine ring is a secondary amine and could be involved in reactions like alkylation, acylation, and others .

Scientific Research Applications

Synthesis and Pharmacological Properties

A study conducted by Mattioda et al. (1975) explored the synthesis and pharmacological properties of a series of 4-piperazinopyrimidines, which included compounds similar to 4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine. These compounds displayed a diverse range of pharmacological activities, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Two compounds from this series were highlighted for their potent antiemetic activity, indicating potential applications in clinical settings for the treatment of nausea and vomiting (Mattioda et al., 1975).

Antiproliferative Activity Against Cancer Cell Lines

Mallesha et al. (2012) synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against various human cancer cell lines using the MTT assay method. The study revealed that compounds 6d, 6e, and 6i exhibited significant activity against all tested cell lines except K562, suggesting that these compounds could serve as potential anticancer agents worthy of further investigation (Mallesha et al., 2012).

Synthesis and Anti-Histaminic Activity

Rahaman et al. (2009) synthesized novel pyrimidines by condensing chalcones of 4'-piperazine acetophenone with guanidine HCl. The synthesized compounds demonstrated significant anti-histaminic activity in comparison to the reference drug mepiramine, suggesting their potential use in treating allergic reactions and histamine-related disorders (Rahaman et al., 2009).

Synthesis and Structure-Activity Relationship of 5-HT7 Receptor Antagonists

Strekowski et al. (2016) synthesized a series of piperazin-1-yl substituted unfused heterobiaryls as ligands for 5-HT7 receptors. The study aimed to understand the structural features affecting the 5-HT7 binding affinity of these compounds. The research identified specific structural modifications that enhanced binding affinity, providing insights into the development of potential therapeutic agents targeting 5-HT7 receptors (Strekowski et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many pyrimidine derivatives exhibit biological activity and are used as pharmaceuticals. They can interact with various enzymes and receptors in the body, influencing biological pathways .

Future Directions

Given the wide range of applications of pyrimidine derivatives, this compound could be a subject of future research. Potential areas of interest could include exploring its synthesis, investigating its reactivity, studying its potential biological activity, and more .

Properties

IUPAC Name

4-but-3-enyl-2-methyl-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-3-4-5-12-10-13(16-11(2)15-12)17-8-6-14-7-9-17/h3,10,14H,1,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKGWCCYNCUJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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